3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a difluorobenzamide structure with a specific substitution pattern that includes a triazole moiety. It has garnered attention in medicinal chemistry due to its potential biological activities.
The compound's molecular formula is , and it has a molecular weight of approximately 253.27 g/mol . The structure can be represented using various chemical databases, including the National Institute of Standards and Technology (NIST) and PubChem, which provide detailed information about its properties and synthesis .
3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is classified as a benzamide derivative. Benzamides are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The presence of the triazole ring further enhances its potential biological applications.
The synthesis of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The primary reactions involving 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide include:
These reactions require specific reagents and conditions to achieve optimal yields. For example, nucleophilic substitutions may require polar aprotic solvents to facilitate the reaction mechanism.
The mechanism of action for 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to inflammation or cancer pathways.
Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain kinases and enzymes involved in cell proliferation and survival . Further research is needed to clarify its specific mechanisms.
Key physical properties of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide include:
Chemical properties include:
These properties can influence its bioavailability and efficacy in biological applications.
The compound has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting various diseases such as cancer or infections due to its structural features that may enhance biological activity. Its unique combination of fluorine atoms and triazole ring may provide advantages in terms of selectivity and potency against specific biological targets.
The synthesis of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide follows a convergent multi-step strategy, integrating heterocyclic assembly, fluorinated aromatic construction, and amide coupling. The canonical approach involves three discrete modules:
Table 1: Representative Multi-Step Synthesis Yield Profile
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Epichlorohydrin alkylation | 1,2,4-Triazole, K₂CO₃, N,N-dimethylformamide, 80°C | 85 |
2 | Aziridine formation | NaN₃, NH₄Cl, ethanol/water, reflux | 78 |
3 | Staudinger reduction | PPh₃, tetrahydrofuran, room temperature | 90 |
4 | Acyl chloride formation | SOCl₂, N,N-dimethylformamide cat., reflux | 95 |
5 | Amide coupling | Na₂CO₃, dichloromethane/H₂O, 0–5°C | 68 |
Achieving N1-selectivity in 1,2,4-triazole alkylation is critical due to the potential formation of N1/N4 regioisomers. Key strategies include:
Table 2: Regioselectivity Comparison in Triazole Alkylation
Method | Conditions | N1:N4 Ratio | Key Advantage |
---|---|---|---|
n-Butyllithium deprotonation | n-BuLi, THF, -78°C → -40°C | >15:1 | High regiocontrol, scalable |
Phase-transfer catalysis | BnEt₃N⁺Cl⁻, 50% NaOH, toluene, 60°C | 14:1 | Aqueous compatibility |
Copper catalysis | CuI, 1,10-phenanthroline, Cs₂CO₃, 110°C | 3:1 | Aryl halide tolerance |
Electron-deficient fluorinated aromatics enhance bioactivity and metabolic stability. Synthetic routes to the 3,4-difluorobenzoyl module include:
Direct fluorination of preformed benzamides is impractical due to decomposition under electrophilic conditions. Thus, fluorination precedes amide coupling.
Table 3: Fluorination Methods for 3,4-Difluorobenzoic Acid
Method | Precursor | Fluorinating Agent | Yield (%) | Purity (%) |
---|---|---|---|---|
Balz-Schiemann | 3,4-Diaminobenzoic acid | NaNO₂/HF | 58 | 90 (HPLC) |
Halex exchange | 3,4-Dichlorobenzoyl chloride | KF, sulfolane, 220°C | 70 | 95 (GC) |
Pd-catalysis | 3,4-Dibromobenzoic acid | AgF, Pd₂(dba)₃, Xantphos | 65 | 97 (HPLC) |
Traditional coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide) risk racemization of the chiral triazole-butylamine. Catalytic amidation offers atom-economical solutions:
Table 4: Catalytic Systems for Amide Bond Formation
Catalyst | Loading (mol%) | Conditions | Yield (%) | Epimerization (%) |
---|---|---|---|---|
(η⁶-Benzene)Ru(II)-Se complex | 0.1 | Toluene, 100°C, 6 h, air | 95 | <1 |
Tris(pentafluorophenyl)borane | 5 | Dichloromethane, room temperature, 12 h | 88 | 1.5 |
Silica-supported ZrCl₄ | 10 | Flow reactor, 120°C, 0.25 h | 91 | 0.3 |
Catalytic protocols significantly outperform stoichiometric activators in enantiopurity retention, particularly crucial for the chiral center in 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0